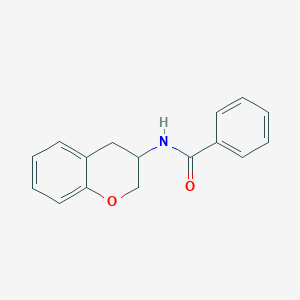

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

Description

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide is a benzamide derivative featuring a benzopyran scaffold fused to an amide group. This structure confers unique physicochemical properties, such as enhanced lipophilicity and conformational rigidity, which influence its biological interactions and synthetic applications.

Properties

CAS No. |

539857-57-3 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-chromen-3-yl)benzamide |

InChI |

InChI=1S/C16H15NO2/c18-16(12-6-2-1-3-7-12)17-14-10-13-8-4-5-9-15(13)19-11-14/h1-9,14H,10-11H2,(H,17,18) |

InChI Key |

NJUUYIZWMNTVIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Chroman-3-yl)benzamide can be achieved through the direct condensation of chroman-3-amine with benzoic acid or its derivatives. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including N-(Chroman-3-yl)benzamide, can be optimized using green chemistry approaches. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers a rapid, mild, and highly efficient pathway for the synthesis of benzamides .

Chemical Reactions Analysis

Types of Reactions

N-(Chroman-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The chromane ring can be oxidized to form chromanone derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Chromanone derivatives.

Reduction: Chroman-3-ylamine.

Substitution: Halogenated or nitrated derivatives of N-(Chroman-3-yl)benzamide.

Scientific Research Applications

N-(3,4-Dihydro-7-methyl-2H-1-benzopyran-3-yl)benzamide, also known as N-(7-methylchroman-3-yl)benzamide, is a benzamide compound featuring a benzamide structure linked to a 7-methylchroman moiety. It has a molecular weight of approximately 267.32 g/mol. This compound interacts with biological targets, making it interesting in medicinal chemistry and pharmacology.

Pharmaceutical Applications

- Anticancer Drug Development N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)benzamide is explored for its potential in developing anticancer drugs due to its biological activity. Research suggests it may have anticancer properties by inhibiting pathways involved in cancer cell proliferation.

- Neuropharmaceuticals The compound may influence neurochemical pathways, potentially affecting mood and cognitive functions. It is also claimed that similar compounds are useful in the treatment of disorders of the central nervous system and as anti-emetic agents .

Biological Activities and Interactions

- The compound exhibits a range of biological activities because of its interaction with specific enzymes and receptors. Its unique structural features allow for selective binding to molecular targets, crucial for its therapeutic potential.

- Interaction studies have shown that N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)benzamide can bind to specific enzymes and receptors involved in critical biological processes, modulating enzyme activity and receptor signaling pathways, leading to various pharmacological effects.

Other potential applications

- Gastrointestinal Motility N-(3-hydroxy-4-piperidinyl)(dihydrobenzofuran, dihydro-2H-benzopyran or dihydrobenzodioxin)- 7 5 carboxamide derivatives have favorable gastrointestinal motility stimulating properties, particularly enhancing effects on the colon .

- SARS-CoV PLpro inhibitors: Derivatives containing naphthalene and 3,4-dihydro-2H-pyran moieties connected via -NHCO- linker were designed as potential SARS-CoV PLpro inhibitors .

Mechanism of Action

The mechanism of action of N-(Chroman-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromane ring system can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide moiety can form hydrogen bonds with amino acid residues in the target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Contains a 3-methylbenzamide group linked to a 2-hydroxy-1,1-dimethylethylamine moiety.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.

LMM5 and LMM11 ()

- Structure : Benzamide derivatives fused to 1,3,4-oxadiazole rings with sulfamoyl substituents (e.g., 4-methoxyphenylmethyl or furan-2-yl groups).

- Synthesis : Purchased commercially, solubilized with DMSO/Pluronic F-125.

- Key Feature: Antifungal activity against C.

Pyrazolo[3,4-d]pyrimidine-Benzamide Hybrid ()

- Structure : Integrates a pyrazolo[3,4-d]pyrimidine core with a benzamide group.

- Synthesis : Derived from thiourea and a pyrazol-3-yl precursor under solvent-free conditions.

- Key Feature : Acts as an EGFR-TK inhibitor, highlighting the role of heterocyclic extensions in targeting kinase pathways .

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazides ()

- Structure : Benzohydrazide derivatives with benzimidazole and Schiff base moieties.

- Synthesis : Multi-step synthesis involving hydrazine hydrate and substituted benzaldehydes.

N-[5-(4-Pyridinyl)-1H-1,2,4-Triazol-3-yl]Benzamide ()

- Structure : Benzamide linked to a triazole-pyridine hybrid.

- Key Feature : Demonstrates antibacterial and antioxidant activities, underscoring the versatility of benzamide derivatives in diverse therapeutic areas .

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B) ()

- Structure : Benzamide with a 3,4-dimethoxyphenethylamine substituent.

- Synthesis : Prepared via benzoyl chloride and phenethylamine reaction.

- Key Feature : Methoxy groups may enhance solubility and receptor binding, a design strategy applicable to benzopyran-based analogs .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Benzopyran and dimethoxyphenyl groups (e.g., Rip-B) increase lipophilicity, enhancing blood-brain barrier penetration .

- Solubility: Hydroxy and methoxy substituents (e.g., ) improve aqueous solubility compared to non-polar analogs.

- Metabolic Stability : Heterocyclic moieties (oxadiazole, triazole) in LMM5 and may reduce metabolic degradation via steric hindrance .

Q & A

Q. What statistical models are appropriate for SAR datasets?

- Tools :

- Partial Least Squares (PLS) regression for multivariate analysis of substituent effects.

- Machine learning : Random Forest or SVM models trained on descriptors (e.g., logP, polar surface area) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.